molecular formula C9H15NO4 B1604485 (S)-1-Boc-4-Hydroxy-2-pyrrolidinone CAS No. 320343-58-6

(S)-1-Boc-4-Hydroxy-2-pyrrolidinone

Cat. No.: B1604485
CAS No.: 320343-58-6
M. Wt: 201.22 g/mol
InChI Key: GUVYWSACSIYEDN-LURJTMIESA-N
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Description

(S)-1-Boc-4-Hydroxy-2-pyrrolidinone is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom and a hydroxyl group at the fourth position of the pyrrolidinone ring. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-4-Hydroxy-2-pyrrolidinone typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available (S)-4-hydroxy-2-pyrrolidinone.

    Protection of the Hydroxyl Group: The hydroxyl group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-4-hydroxy-2-pyrrolidinone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of (S)-4-hydroxy-2-pyrrolidinone and di-tert-butyl dicarbonate.

    Optimized Conditions: Optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient mixing techniques.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Boc-4-Hydroxy-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection of the Boc group.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of 4-oxo-2-pyrrolidinone or 4-carboxy-2-pyrrolidinone.

    Reduction: Formation of 4-hydroxy-2-pyrrolidinone derivatives.

    Substitution: Formation of various substituted pyrrolidinones.

Scientific Research Applications

(S)-1-Boc-4-Hydroxy-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Boc-4-Hydroxy-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.

    Pathways: It participates in biochemical pathways, leading to the formation of active metabolites or intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Boc-4-Hydroxy-2-pyrrolidinone: The enantiomer of (S)-1-Boc-4-Hydroxy-2-pyrrolidinone with similar chemical properties but different biological activity.

    1-Boc-4-Hydroxy-2-pyrrolidinone: The racemic mixture of the compound.

    4-Hydroxy-2-pyrrolidinone: The non-protected form of the compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and racemic mixture. The presence of the Boc protecting group also enhances its stability and facilitates its use in various synthetic applications.

Properties

IUPAC Name

tert-butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h6,11H,4-5H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVYWSACSIYEDN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649822
Record name tert-Butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320343-58-6
Record name tert-Butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 320343-58-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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